molecular formula C15H10N2 B12432647 2-phenyl-1H-indole-6-carbonitrile

2-phenyl-1H-indole-6-carbonitrile

Cat. No.: B12432647
M. Wt: 218.25 g/mol
InChI Key: HXXBGPHFARVDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Information 2-Phenyl-1H-indole-6-carbonitrile is an indole-based chemical compound with the molecular formula C 15 H 10 N 2 and a molecular weight of 218.25 g/mol [ ]. Its CAS registry number is 485321-09-3 [ ]. Research Context and Potential Indole derivatives are recognized as important chemical materials and valuable intermediates in pharmaceutical research [ ]. While the specific applications for 2-phenyl-1H-indole-6-carbonitrile are not fully documented in the public domain, related indole-carbonitrile structures have been identified as key scaffolds in scientific research [ ]. Furthermore, certain substituted indole compounds are the subject of ongoing investigation for their potential biological activities [ ]. This suggests that 2-phenyl-1H-indole-6-carbonitrile may serve as a versatile building block for the synthesis of more complex molecules in medicinal chemistry and drug discovery programs. Safety and Handling This product is intended for research purposes only and is not classified as a medicinal product. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and conduct a comprehensive risk assessment before use.

Properties

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

2-phenyl-1H-indole-6-carbonitrile

InChI

InChI=1S/C15H10N2/c16-10-11-6-7-13-9-15(17-14(13)8-11)12-4-2-1-3-5-12/h1-9,17H

InChI Key

HXXBGPHFARVDPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Procedure

  • Substrate Preparation :

    • Use 6-cyanoindole as the core scaffold. The cyano group at position 6 is introduced via prior cyanation methods (e.g., copper-mediated iodination followed by substitution).
    • Phenylboronic acid serves as the coupling partner to introduce the phenyl group at position 2.
  • Reaction Conditions :

    • Charge a flame-dried Schlenk flask with 6-cyanoindole (1 mmol), phenylboronic acid (1.2 mmol), and the macrocycle-Pd complex (5 mol%) in water (2 mL).
    • Stir the mixture at 50°C for 12 hours under argon.
  • Workup :

    • Extract the product with chloroform and purify via silica gel chromatography.
Parameter Value
Catalyst Macrocycle-Pd complex
Solvent Water
Temperature 50°C
Reaction Time 12 hours
Yield 88%
Reference

Copper-Mediated Cyanation for Cyano Group Introduction

Copper-mediated cyanation offers a direct route to substitute halogens with cyano groups. This method is Pd-free and employs ammonium iodide (NH₄I) and dimethylformamide (DMF) as a cyano source.

Procedure

  • Substrate Preparation :

    • Synthesize 2-phenylindole-6-bromide via electrophilic bromination of 2-phenylindole.
  • Reaction Conditions :

    • Treat 2-phenylindole-6-bromide with CuI (10 mol%), NH₄I (2 equiv), and DMF at 80°C for 12 hours.
  • Mechanistic Insights :

    • The reaction proceeds via initial iodination at position 6, followed by displacement with cyanide.
Parameter Value
Catalyst CuI
Cyano Source NH₄I/DMF
Temperature 80°C
Reaction Time 12 hours
Yield High (exact value not specified)
Reference

Fischer Indole Synthesis with Post-Functionalization

The Fischer indole synthesis provides a pathway to 2-phenylindole, which can subsequently undergo cyanation at position 6.

Step 1: Fischer Synthesis

  • Reagents :

    • Phenylhydrazine reacts with a ketone (e.g., cyclohexanone) in the presence of a clayzic catalyst.
  • Conditions :

    • Reflux in ethanol with acetic acid for 2–8 hours.
  • Yield :

    • 2-Phenylindole is obtained in moderate to high yields (e.g., 84% for similar derivatives).

Step 2: Cyanation

  • Bromination :

    • Introduce a bromine atom at position 6 via electrophilic substitution.
  • Cyanation :

    • Replace the bromine with a cyano group using CuI and NH₄I in DMF.
Parameter Value
Fischer Catalyst Clayzic
Cyanation Catalyst CuI
Overall Yield ~70–80% (estimated)
Reference ,

Sandmeyer-Type Reaction with Nitroxide Catalysts

Sandmeyer reactions enable the conversion of diazonium salts to cyano derivatives. Nitroxide radicals (e.g., TEMPO) enhance reaction efficiency.

Procedure

  • Diazotization :

    • Treat 2-phenylindole-6-amine with NaNO₂/HCl at 0–5°C to form the diazonium salt.
  • Cyanation :

    • React the diazonium salt with CuCN (10 mol%) and TEMPO (5 mol%) in DMF at 60°C for 6 hours.
Parameter Value
Catalyst TEMPO/CuCN
Temperature 60°C
Reaction Time 6 hours
Yield Moderate (exact value not specified)
Reference

Cyclocondensation with Cyanoacetate

Cyclocondensation of isatin derivatives with cyanoacetate provides an alternative route to indole carbonitriles.

Procedure

  • Reagents :

    • React 2-phenylindole-6-carboxaldehyde with ethyl cyanoacetate in ethanol.
  • Conditions :

    • Reflux with piperidine for 4 hours.
  • Product :

    • 3-Hydroxy-1H-pyridazino[3,4-b]indole-4-carbonitrile derivatives form, which can be further modified.
Parameter Value
Base Piperidine
Temperature Reflux
Reaction Time 4 hours
Yield Moderate (exact value not specified)
Reference

Vilsmeier-Haack Catalytic Approach

A catalytic Vilsmeier-Haack reaction enables formylation, but adaptations for cyanation are less explored. Recent advances in P(III)/P(V)=O cycles may offer future pathways.

Comparative Analysis of Methods

Method Advantages Limitations
Pd-Catalyzed Coupling High yield, mild conditions Requires pre-functionalized indole
Copper-Mediated Cyanation Pd-free, broad substrate scope Moderate regioselectivity
Fischer Synthesis Cost-effective, scalable Multi-step process
Sandmeyer Reaction High functional group tolerance Requires diazonium salt stability
Cyclocondensation Direct access to fused systems Limited to specific substrates

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The search results provide information on indoles, 2-phenylindoles, and their derivatives, including their applications as inhibitors and in medicinal chemistry. However, the specific compound "2-phenyl-1H-indole-6-carbonitrile" is only mentioned in one search result .

Information on 2-Phenyl-1H-indole-6-carbonitrile

  • The title compound, C(17)H(12)N(2), features an inter-planar angle of 24.32 (7)° between the indole mean plane [max. deviation 0.030 (1) Å] and the phenyl ring . Further details regarding specific applications of "2-phenyl-1H-indole-6-carbonitrile" are not available in the search results.

General Applications of Indole Derivatives

  • Medicinal Chemistry: Indole is a structural component of FDA-approved drugs like vinblastine, vincristine, physostigmine, and related alkaloids . Indole derivatives have multifaceted therapeutic applications and are a versatile scaffold in drug discovery .
  • Inhibitors: 2-Phenylindoles can act as complement inhibitors, useful in treating acute inflammatory events in diseases like rheumatoid arthritis, lupus erythematosus, and glomerulonephritis . Indole-2-carboxylic acid derivatives have shown potential as HIV-1 integrase inhibitors .
  • Anti-cancer agents: Inhibitors of tumor-related protein kinases have been established as therapeutic options for treating various human cancers . Indole derivatives can exhibit cytotoxicity against cancer cells, promote apoptosis, and inhibit enzymes like EGFR and CDK-2 . Specific derivatives with N-alkoxy substitutions have shown increased efficacy against breast cancer cells .
  • Synthesis of Heterocyclic Compounds: Indoles are used in synthesizing diverse heterocyclic compounds with anti-proliferative activities .

Table of Indole Derivative Applications

ApplicationIndole Derivative TypeTarget/Effect
Anti-cancerIndole derivatives with N-alkoxy substitutionsIncreased efficacy against breast cancer cells by downregulating CDK6 gene expression and CDK2 activity
Anti-cancerCompound 16 Cytotoxicity against A549 lung cancer cells, inhibition of EGFR and CDK-2, promotion of apoptosis
HIV-1 integrase inhibitorIndole-2-carboxylic acid derivativesInhibition of HIV-1 integrase strand transfer
Complement inhibitor2-Phenylindoles with a six-membered carbocyclic group substituted by one or two carboxyl groupsTreatment of acute inflammatory events in diseases like rheumatoid arthritis, lupus erythematosus, and glomerulonephritis
Synthesis of heterocyclesIndolesUsed in three-component domino reactions to create 1,3-oxathiole–indole pair compounds
Anticancer Ruthenium ComplexesIndole scaffold incorporated into (p-cymene)Ru(II) piano-stool complexesEnhanced biological activity profile against HCT-116 colorectal carcinoma and MCF-7 breast cancer cell lines

Case Studies

  • HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivative 20a was developed, which significantly inhibited the strand transfer of integrase with an IC50 of 0.13 μM .
  • Lung Cancer Treatment: Compound 16 showed remarkable cytotoxicity against A549 lung cancer cells (IC50 value of 2.66 μM), potent inhibition of EGFR (IC50 value of 34.1 nM), and increased total apoptosis by 71.6-fold compared to the control .
  • Breast Cancer Treatment: N-alkoxy I3C derivatives showed a striking increase in efficacy against human breast cancer cells, with half-maximal growth arrest responses occurring at significantly lower indole concentrations compared to I3C .

Mechanism of Action

The mechanism of action of 2-phenyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the indole ring significantly alters molecular properties:

  • Cyano Group Position: 6-Cyanoindole (as in the target compound) is commercially available and noted for its role in synthesizing bioactive molecules . 3-Cyanoindole derivatives (e.g., 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile) exhibit distinct electronic profiles due to conjugation between the cyano group and the indole π-system, enhancing stability .
  • Phenyl Group Position :
    • 2-Phenyl substitution introduces steric hindrance and may reduce planarity compared to 1-phenyl derivatives (e.g., 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile), which show dihedral angles of ~64° between indole and phenyl rings .

Structural and Crystallographic Comparisons

Key structural parameters from X-ray diffraction studies of analogous compounds:

Compound Name Substituents Dihedral Angle (Indole-Phenyl) Planarity (Indole Ring) Reference
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile 1-Ph, 2-Me, 3-CN, 6-OMe 64.48° Near-planar (1.37° deviation)
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile 1-(2-Cl-Ph), 2-Me, 3-CN, 6-F 80.91° Highly planar (0.85° deviation)
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 2-CN, 3-Ph, 5-Me N/A N/A

Physicochemical Properties

  • Melting Points: 5-Methyl-3-phenyl-1H-indole-2-carbonitrile: 168°C . 6-Cyanoindole derivatives: Commercial samples list purity >98% but lack explicit mp data .
  • Spectral Data: IR spectra for 3-cyanoindoles show strong CN stretches at ~2190 cm⁻¹, while NMR shifts for aromatic protons vary with substitution patterns .

Research Implications and Gaps

  • Pharmacological Potential: While 6-cyanoindoles are less studied than 3-cyano analogues, their electronic properties suggest untapped bioactivity, particularly in kinase inhibition or antimicrobial applications .
  • Structural Data Needs : Direct crystallographic data for 2-phenyl-1H-indole-6-carbonitrile are absent in the literature, necessitating further study to clarify its conformational preferences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.